Tert-butyl piperidin-4-ylcarbamate Tert-butyl piperidin-4-ylcarbamate 4-(N-Boc-amino)piperidine is an organic building block. It has been used in the synthesis of aminopiperidine antiviral chemokine (C-C motif) receptor 5 (CCR5) antagonists and antibacterial agents.
4-(N-Boc-amino)piperidone is a piperidone derivative.

Brand Name: Vulcanchem
CAS No.: 73874-95-0
VCID: VC20832396
InChI: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)NC1CCNCC1
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

Tert-butyl piperidin-4-ylcarbamate

CAS No.: 73874-95-0

Cat. No.: VC20832396

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl piperidin-4-ylcarbamate - 73874-95-0

Specification

CAS No. 73874-95-0
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name tert-butyl N-piperidin-4-ylcarbamate
Standard InChI InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Standard InChI Key CKXZPVPIDOJLLM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCNCC1
Canonical SMILES CC(C)(C)OC(=O)NC1CCNCC1

Introduction

Chemical Structure and Properties

Tert-butyl piperidin-4-ylcarbamate belongs to the carbamate class of chemicals, which are derivatives of carbonic acid where hydroxyl groups are replaced by amine or ammonia groups. The molecular structure of this compound is characterized by several distinct functional groups that contribute to its chemical behavior and applications.

Molecular Structure

The compound consists of a six-membered piperidine ring with a nitrogen atom at position 1 and a carbamate group attached at the 4-position. The carbamate group is further modified with a tert-butyl group, which is characteristic of Boc (tert-butoxycarbonyl) protecting groups widely used in organic synthesis. This structure provides the compound with dual functionality - the piperidine ring offering potential for biological interactions and the tert-butyl carbamate group serving as a protecting group in chemical synthesis.

The molecule features a secondary amine in the piperidine ring, which remains unsubstituted and available for further reactions. This structural characteristic makes the compound particularly useful as a building block in the synthesis of more complex molecules.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl piperidin-4-ylcarbamate contribute to its stability, reactivity, and applications in various chemical and biological systems.

The compound has a molecular weight of 200.28 g/mol . Its structural features include a tert-butyl group that enhances its lipophilicity, making it more soluble in organic solvents than in aqueous environments. This property is particularly important for its use in organic synthesis and drug development.

Several synonyms are used to refer to this compound in scientific literature, including 4-(N-Boc-amino)piperidine, 4-(tert-Butoxycarbonylamino)piperidine, and 4-(t-Butoxycarbonylamino)piperidine . These alternative names reflect its structural characteristics and functional groups.

Table 1: Key Properties of Tert-butyl piperidin-4-ylcarbamate

PropertyValue
CAS Number73874-95-0
Molecular Weight200.28 g/mol
Physical StateSolid (at standard conditions)
Primary FunctionProtecting group/Synthetic intermediate
Biological ActivityPotential HSP70 inhibitor
SolubilityHigher in organic solvents than aqueous media

Function and Mechanism of Action

The functions of tert-butyl piperidin-4-ylcarbamate are diverse, ranging from synthetic applications to potential biological activities. Understanding its mechanisms of action is crucial for leveraging its properties in various applications.

Synthesis Methods

The synthesis of tert-butyl piperidin-4-ylcarbamate can be achieved through various methods, each with specific advantages depending on the starting materials and desired purity of the final product.

Documented Synthesis Examples

From the available search results, some synthesis methods involving tert-butyl piperidin-4-ylcarbamate can be identified, although these often appear to use the compound as an intermediate rather than describing its synthesis directly.

One example from the search results indicates a reaction where diisopropylethylamine (1.74 ml, 9.98 mmol) was added to a stirred solution of piperidin-4-yl-carbamic acid tert-butyl ester (0.25 g, 1.25 mmol) in dichloromethane (DCM, 5 ml) at room temperature . While this example uses our target compound as a starting material, it illustrates the types of reactions in which this compound participates.

Another synthesis example involves a mixture that was stirred at room temperature for 18 hours, then diluted with water and the organic layer washed twice with water, once with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure . The residue was purified by silica gel chromatography, eluting with dichloromethane-methanol gradient to produce [1-(3-methanesulfonyl-propyl)-piperidin-4-yl]-carbamic acid tert-butyl ester.

Table 2: Example Synthesis Conditions from Literature

Reaction ConditionsYieldPurification Method
With N-ethyl-N,N-diisopropylamine; In dichloromethane; at 20.0°C; for 1.0h; Inert atmosphere84%Not specified
Room temperature for 18 hours; Dichloromethane-methanol gradientNot specifiedSilica gel chromatography

Applications in Research and Development

Tert-butyl piperidin-4-ylcarbamate has several applications in medicinal chemistry and pharmaceutical research, highlighting its importance as both a synthetic intermediate and a potential lead compound.

Medicinal Chemistry Applications

In medicinal chemistry, tert-butyl piperidin-4-ylcarbamate serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its unique structure, featuring both a piperidine ring and a protected amine group, makes it an ideal starting point for creating diverse chemical libraries for drug discovery programs.

The compound has been studied for its bactericidal properties, suggesting potential applications in the development of antimicrobial agents. This biological activity adds another dimension to its utility in pharmaceutical research beyond its role as a synthetic intermediate.

Drug Development

In drug development, tert-butyl piperidin-4-ylcarbamate's potential as an inhibitor of heat shock proteins has attracted significant interest. Heat shock proteins, particularly HSP70, are overexpressed in many types of cancer and play crucial roles in tumor cell survival, proliferation, and drug resistance.

Research indicates that derivatives of this compound may inhibit the growth of drug-resistant tumor cells. This inhibition could potentially enhance the efficacy of existing cancer treatments by overcoming drug resistance mechanisms, a major challenge in cancer therapy.

Structure-Activity Relationship Studies

The compound's well-defined structure makes it suitable for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and measuring the resulting changes in biological activity, researchers can gain insights into the structural requirements for specific therapeutic effects.

These SAR studies are essential for optimizing lead compounds and developing more potent and selective drug candidates with improved pharmacokinetic properties.

Comparison with Related Compounds

To better understand the unique properties and applications of tert-butyl piperidin-4-ylcarbamate, it is valuable to compare it with structurally related compounds. This comparison highlights the effects of structural modifications on chemical properties and biological activities.

Structural Analogs

Several compounds share structural similarities with tert-butyl piperidin-4-ylcarbamate, including derivatives with additional functional groups or modified core structures. Two notable examples from the search results are:

  • tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate (CAS: 93499-05-9) - This compound features an additional 4-methoxybenzyl group attached to the piperidine nitrogen.

  • tert-Butyl 1-(cyclobutanecarbonyl)piperidin-4-ylcarbamate (CAS: 1286265-04-0) - This derivative includes a cyclobutanecarbonyl moiety attached to the piperidine nitrogen.

Another related compound is Tert-butyl[2-(piperidin-4-yl)ethyl]amine (CAS: 1251313-77-5), which features a different arrangement of the functional groups while maintaining some structural similarities.

Current Research and Future Directions

Research on tert-butyl piperidin-4-ylcarbamate continues to evolve, with ongoing investigations into its potential applications and the development of more effective derivatives. Current research focuses on several key areas that highlight the compound's importance in various scientific fields.

Ongoing Research

Studies on the interactions of tert-butyl piperidin-4-ylcarbamate with biological targets have revealed its potential as an inhibitor of heat shock proteins. This inhibition may enhance the efficacy of existing cancer treatments by overcoming drug resistance mechanisms, a critical challenge in oncology.

Furthermore, its interactions at the molecular level have been characterized through various biochemical assays that assess binding affinity and inhibitory potency against specific enzymes and proteins. These studies provide valuable insights into the compound's mechanism of action and potential therapeutic applications.

Future Research Directions

Several promising directions for future research on tert-butyl piperidin-4-ylcarbamate include:

  • Development of more potent and selective derivatives with enhanced pharmacokinetic properties

  • Exploration of combination therapies with existing anti-cancer agents to overcome drug resistance

  • Investigation of additional biological targets beyond heat shock proteins

  • Optimization of synthetic routes to improve yield and purity for large-scale production

Challenges and Opportunities

While tert-butyl piperidin-4-ylcarbamate shows promise in various applications, several challenges remain. These include optimizing its drug-like properties, enhancing target selectivity, and addressing potential metabolic instability.

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